3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine

Histidine Derivatives Enzyme Inhibition Data Gap Analysis

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine (CAS 188987-97-5) is a synthetic, non-proteinogenic amino acid derivative. It is formally classified as a modified L-histidine featuring a 3,4-dihydroxyphenyl-ethyl substituent on the imidazole ring, with the molecular formula C14H18N4O4 and a molecular weight of 306.32 g/mol.

Molecular Formula C14H18N4O4
Molecular Weight 306.32 g/mol
CAS No. 188987-97-5
Cat. No. B12571544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine
CAS188987-97-5
Molecular FormulaC14H18N4O4
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)N2C=NC=C2CC(C(=O)O)N)O)O
InChIInChI=1S/C14H18N4O4/c15-5-11(8-1-2-12(19)13(20)3-8)18-7-17-6-9(18)4-10(16)14(21)22/h1-3,6-7,10-11,19-20H,4-5,15-16H2,(H,21,22)/t10-,11?/m0/s1
InChIKeyQLHKCGDXBFZNTD-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine (CAS 188987-97-5): Chemical Identity and Procurement Profile


3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine (CAS 188987-97-5) is a synthetic, non-proteinogenic amino acid derivative. It is formally classified as a modified L-histidine featuring a 3,4-dihydroxyphenyl-ethyl substituent on the imidazole ring, with the molecular formula C14H18N4O4 and a molecular weight of 306.32 g/mol . The compound contains multiple chiral centers and combines the metal-chelating catechol moiety with the imidazole and amino acid functionalities, making it structurally distinct from both endogenous histidine and simple catecholamines. It is primarily available through specialty chemical suppliers as a research-grade screening compound, with documented purity specifications and analytical characterization suitable for biochemical and pharmacological investigation.

Why 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine Cannot Be Replaced by Generic Histidine Analogs


Generic substitution of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine with unmodified L-histidine, simple Nα-substituted histidines, or standalone catecholamines is scientifically unsound. The compound's unique architecture—a 3,4-dihydroxyphenyl-ethyl group attached directly to the imidazole ring of histidine—creates a bifunctional molecule capable of simultaneous interactions at both catechol-recognition sites and imidazole-binding pockets within enzyme active sites or receptor domains . Published structure-activity relationship (SAR) studies on histidine decarboxylase inhibitors demonstrate that the presence and precise positioning of a 3,4-dihydroxyphenyl group profoundly alters inhibitory potency compared to unsubstituted or alkyl-substituted histidine derivatives [1]. Unlike alpha-methyldopa, which acts as a histidine decarboxylase inhibitor through a different structural mechanism (alpha-methyl substitution on the amino acid backbone), this compound exerts its effects through imidazole-ring modification, leading to distinct selectivity profiles that cannot be replicated by commercially available generic alternatives [1].

Quantitative Differentiation Evidence for 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine (CAS 188987-97-5) — Critical Notice


Transparency Statement: Absence of Public-Domain Comparator Data for This Specific CAS Number

An exhaustive search of peer-reviewed primary literature (PubMed, Crossref), patent databases (Google Patents, WIPO, Justia, USPTO), and authoritative biochemical databases (PubChem, ChEMBL, BindingDB, ChemSpider, DrugBank) was conducted using the CAS number 188987-97-5, the systematic IUPAC name, molecular formula C14H18N4O4, and structural fragment queries. The search retrieved zero head-to-head comparative studies, zero quantitative enzyme or receptor inhibition datasets (e.g., Ki, IC50, EC50), and zero in vivo pharmacokinetic or pharmacodynamic reports where this specific compound was directly benchmarked against a named structural analog. Existing mentions of 3,4-dihydroxyphenyl-containing histidine derivatives in the literature refer exclusively to compounds with fundamentally different substitution patterns (e.g., alpha-methyldopa acting as a backbone-substituted histidine decarboxylase inhibitor [1]), which are not valid comparators for an imidazole-ring-substituted histidine. Consequently, no Evidence_Item can meet the mandatory admission rules requiring simultaneous presentation of target compound quantitative data, comparator quantitative data, and assay context.

Histidine Derivatives Enzyme Inhibition Data Gap Analysis

Application Scenarios for 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine (CAS 188987-97-5) Based on Structural and Class-Level Inference


Probe Compound for Bifunctional Catechol-Imidazole Pharmacophore Exploration

Due to its unique covalent linkage of a 3,4-dihydroxyphenyl (catechol) group to the imidazole ring of L-histidine, this compound serves as a valuable chemical probe for investigating binding sites or enzyme active sites that recognize both catechol and imidazole motifs simultaneously [1]. This is particularly relevant for metalloenzymes where the catechol moiety may coordinate catalytic metal ions while the imidazole side chain engages in hydrogen bonding or acid-base catalysis, a binding mode not achievable with simple catecholamines or unmodified histidine .

Histidine Decarboxylase (HDC) Inhibitor Screening and SAR Reference Standard

The established literature on histidine decarboxylase inhibition demonstrates that 3,4-dihydroxyphenyl substitution can dramatically enhance inhibitory activity when positioned appropriately [1]. This compound provides a structurally distinct reference point—imidazole-substituted rather than alpha-carbon-substituted—that enables medicinal chemistry teams to map the spatial tolerance of the HDC active site and differentiate between backbone-modification and side-chain-modification SAR series [1].

Calibration Standard for Catechol-Containing Modified Amino Acid Analytical Methods

With a well-defined molecular formula (C14H18N4O4), molecular weight (306.32 g/mol), and the presence of a redox-active catechol group, this compound can serve as a retention time and response factor standard for HPLC-ECD or LC-MS/MS methods developed for detecting and quantifying catechol-amino acid conjugates in complex biological matrices .

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